molecular formula C10H17NO2 B13288944 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol

1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol

Cat. No.: B13288944
M. Wt: 183.25 g/mol
InChI Key: HYNIICVXYOFDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol is an organic compound that features a furan ring, an amino group, and a tertiary alcohol

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol can be synthesized through a multi-step process:

    Formation of the Furan-2-yl Ethylamine: This involves the reaction of furan with ethylamine under controlled conditions.

    Alkylation: The furan-2-yl ethylamine is then subjected to alkylation using 2-methylpropan-2-ol in the presence of a suitable catalyst, such as a Lewis acid.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.

Major Products:

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.

    Industrial Applications: It is investigated for its use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors in the body, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, or cellular metabolism, depending on its specific application.

Comparison with Similar Compounds

1-{[1-(Furan-2-yl)ethyl]amino}-2-methylpropan-2-ol can be compared with other similar compounds:

    1-{[1-(Furan-2-yl)ethyl]amino}-2-propanol: Lacks the methyl group on the tertiary alcohol, which may affect its reactivity and biological activity.

    1-{[1-(Thiophen-2-yl)ethyl]amino}-2-methylpropan-2-ol: Contains a thiophene ring instead of a furan ring, leading to different electronic properties and reactivity.

    1-{[1-(Pyridin-2-yl)ethyl]amino}-2-methylpropan-2-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1-[1-(furan-2-yl)ethylamino]-2-methylpropan-2-ol

InChI

InChI=1S/C10H17NO2/c1-8(9-5-4-6-13-9)11-7-10(2,3)12/h4-6,8,11-12H,7H2,1-3H3

InChI Key

HYNIICVXYOFDMS-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CO1)NCC(C)(C)O

Origin of Product

United States

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